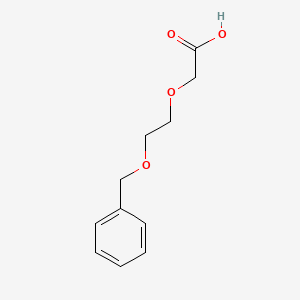
2-(2-(Benzyloxy)ethoxy)acetic acid
货号 B1666785
分子量: 210.23 g/mol
InChI 键: WEBYLMXBPGYVLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07737161B2
Procedure details


Sixty % sodium hydride in oil (6.80 g) is suspended in N,N-dimethylacetamide (80 ml) and a solution of 2-(benzyloxy)ethanol (12.9 g) in N,N-dimethylacetamide (50 ml) is added dropwise to the mixture over 10 minutes under ice-cooling. After stirring at room temperature for 15 minutes, the reaction solution is cooled with ice, and thereto is added chloroacetic acid (8.13 g) in small portions. The mixture is then stirred at room temperature for 11 hours. The reaction solution is concentrated under reduced pressure, and to the resulting residue is added aqueous sodium hydrogen carbonate solution and the mixture is washed with diethyl ether. The aqueous layer is acidified with conc. hydrochloric acid, and then extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate and evaporated to remove solvent under reduced pressure to give [2-(benzyloxy)ethoxy]acetic acid (18.24 g).




[Compound]
Name
oil
Quantity
6.8 g
Type
solvent
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:10][CH2:11][CH2:12][OH:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[CH2:15][C:16]([OH:18])=[O:17]>CN(C)C(=O)C>[CH2:3]([O:10][CH2:11][CH2:12][O:13][CH2:15][C:16]([OH:18])=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OCCO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
8.13 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|
Step Four
[Compound]
|
Name
|
oil
|
|
Quantity
|
6.8 g
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution is cooled with ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred at room temperature for 11 hours
|
|
Duration
|
11 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution is concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the resulting residue is added aqueous sodium hydrogen carbonate solution
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture is washed with diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solvent under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OCCOCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
